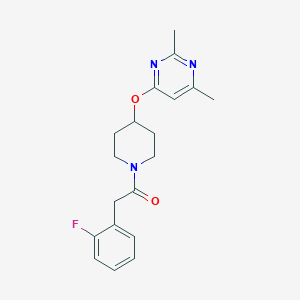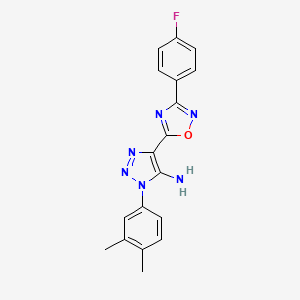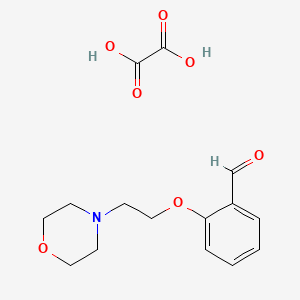
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
Research has demonstrated the utility of related piperidine-containing pyrimidine derivatives in the domain of microwave-assisted synthesis, showcasing their antibacterial potential. For instance, compounds synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone have been reported to exhibit appreciable yields and notable antibacterial activity. These findings underscore the relevance of such compounds in developing new antibacterial agents, suggesting a promising avenue for further exploration in antimicrobial research (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial Activity of Isoindoline Derivatives
Another study highlighted the synthesis of isoindoline-1,3-diones starting from 1-(4-(piperidin-1-yl) phenyl) ethanone, revealing their potential in combating bacterial infections. The synthesized compounds demonstrated antibacterial efficacy, marking their significance in medicinal chemistry and drug development efforts (Merugu, Ramesh, & Sreenivasulu, 2010).
Role in Synthesis of Dihydropyrimidinone Derivatives
Research into novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties has revealed a simple and efficient synthesis method. These compounds, synthesized through a Biginelli reaction, have shown good yields, suggesting their potential in various chemical and pharmaceutical applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Explorations in Hydrogen-Bonding Patterns
Investigations into the hydrogen-bonding patterns of enaminones, including those with piperidin-2-ylidene analogues, have provided insights into their molecular structures. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in materials science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Characterization for Biological Applications
Furthermore, the synthesis and characterization of specific piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone derivatives have been explored for their potential in biological applications. Such studies include spectroscopic characterization, thermal stability analysis, and computational methods like Hirshfeld surface analysis to understand their molecular interactions and cytotoxicity, indicating their relevance in drug discovery and molecular biology (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-11-18(22-14(2)21-13)25-16-7-9-23(10-8-16)19(24)12-15-5-3-4-6-17(15)20/h3-6,11,16H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARZBYLKIAQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2603299.png)
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)
![5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2603302.png)

![3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2603304.png)



![2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B2603313.png)
![(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B2603314.png)

methyl}amino)acetamide](/img/structure/B2603320.png)


